molecular formula C8H9BrClN3O2 B13967493 6-Bromo-2-chloro-N-isopropyl-4-nitropyridin-3-amine

6-Bromo-2-chloro-N-isopropyl-4-nitropyridin-3-amine

Cat. No.: B13967493
M. Wt: 294.53 g/mol
InChI Key: INHQFQOIMIPLLZ-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-N-(1-methylethyl)-4-nitro-3-pyridinamine is a chemical compound with the molecular formula C8H9BrClN3O2. This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-N-(1-methylethyl)-4-nitro-3-pyridinamine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of pyridine derivatives, followed by nitration and amination reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-N-(1-methylethyl)-4-nitro-3-pyridinamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of functionalized pyridine derivatives.

Scientific Research Applications

6-Bromo-2-chloro-N-(1-methylethyl)-4-nitro-3-pyridinamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action of 6-Bromo-2-chloro-N-(1-methylethyl)-4-nitro-3-pyridinamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The nitro and halogen groups in the compound can play a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-chloropyridin-3-amine
  • 2-Bromo-6-chloronicotinaldehyde
  • 2-Bromo-6-chloro-4-methylpyridine
  • 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

Uniqueness

6-Bromo-2-chloro-N-(1-methylethyl)-4-nitro-3-pyridinamine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both bromine and chlorine atoms, along with the nitro group, enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C8H9BrClN3O2

Molecular Weight

294.53 g/mol

IUPAC Name

6-bromo-2-chloro-4-nitro-N-propan-2-ylpyridin-3-amine

InChI

InChI=1S/C8H9BrClN3O2/c1-4(2)11-7-5(13(14)15)3-6(9)12-8(7)10/h3-4,11H,1-2H3

InChI Key

INHQFQOIMIPLLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(N=C(C=C1[N+](=O)[O-])Br)Cl

Origin of Product

United States

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